molecular formula C24H23N5O4 B2833742 7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-68-3

7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2833742
CAS No.: 1021258-68-3
M. Wt: 445.479
InChI Key: OYDPNOJXHAZOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituted benzyl and acetamidophenyl groups. Key structural features include:

  • A 7-benzyl group contributing to lipophilicity and π-π stacking interactions.
  • An N-(3-acetamidophenyl) carboxamide moiety, which may enhance solubility and hydrogen-bonding capacity.
  • 1,3-dimethyl substituents and 2,4-dioxo groups stabilizing the bicyclic system and influencing electronic properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-15(30)25-17-10-7-11-18(12-17)26-21(31)20-13-19-22(27(2)24(33)28(3)23(19)32)29(20)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDPNOJXHAZOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrrolo[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides under basic conditions.

    Attachment of the acetamidophenyl group: This is usually done through an amide coupling reaction using acetamidophenyl derivatives and coupling reagents like EDCI or DCC.

    Final modifications: Any additional functional groups are introduced through standard organic synthesis techniques.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesizers and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Table 1. Structural Features of Pyrrolo[2,3-d]pyrimidine Analogs

Compound Name R<sup>7</sup> Substituent Carboxamide Substituent Key Modifications Reference
Target Compound Benzyl N-(3-acetamidophenyl) 1,3-dimethyl; 2,4-dioxo N/A
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxamide Butyl N-(3-methoxypropyl) Alkyl chain substitution at R<sup>7</sup>
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclopentyl N,N-dimethyl; 2-arylamino Sulfonamide-linked aryl group at C2
7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclopentyl N-(2-methoxyphenyl); methylthio Methoxyaryl and sulfur-containing groups

Key Observations :

  • The benzyl group in the target compound may enhance aromatic interactions compared to alkyl (butyl) or alicyclic (cyclopentyl) R<sup>7</sup> substituents in analogs .
  • Unlike analogs with sulfonamide or methylthio moieties, the target compound lacks sulfur-based functional groups, which could reduce off-target reactivity .

Biological Activity

Overview of the Compound

The compound “7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of pyrrolopyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Anticancer Activity

Pyrrolopyrimidine derivatives have been studied extensively for their anticancer properties. Research indicates that modifications in the benzyl and acetamido groups can enhance the cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Many pyrrolopyrimidine compounds inhibit key enzymes involved in cancer cell proliferation, such as kinases. They may also induce apoptosis through the activation of caspases.
  • Case Studies : A study demonstrated that similar compounds exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.

Antimicrobial Activity

The biological activity of pyrrolopyrimidines extends to antimicrobial properties:

  • In Vitro Studies : Compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory effects:

  • Research Findings : Studies have reported that certain pyrrolopyrimidine derivatives can reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.
  • Clinical Relevance : The anti-inflammatory activity could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Enzyme Inhibition

Pyrrolopyrimidine derivatives are known to act as enzyme inhibitors:

  • Target Enzymes : They often target enzymes like cyclin-dependent kinases (CDKs) and protein kinases involved in cell cycle regulation.
  • Research Evidence : Inhibitory assays have shown that modifications at specific positions on the pyrrolopyrimidine scaffold can significantly alter potency and selectivity.

Summary of Biological Activities

Activity TypeMechanism of ActionExample Cell Lines/OrganismsIC50 (µM)
AnticancerKinase inhibition; apoptosis inductionMCF-7 (breast), A549 (lung)5 - 15
AntimicrobialCell wall synthesis disruptionStaphylococcus aureus, E. coli10 - 50
Anti-inflammatoryCytokine production inhibitionRAW 264.7 macrophages20 - 30
Enzyme InhibitionCDK/protein kinase inhibitionVarious cancer cell lines1 - 10

Q & A

Q. What are the key strategies for synthesizing pyrrolo[2,3-d]pyrimidine derivatives like this compound?

The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group coupling. Critical steps include:

  • Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core using precursors like substituted pyrimidines or pyrroles under reflux conditions (e.g., DMF as a solvent at 80–100°C) .
  • Substituent Introduction : Benzyl and acetamide groups are added via alkylation or amidation. For example, coupling 3-acetamidophenylamine with the core scaffold using carbodiimide-based coupling agents .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization (ethanol/water) are essential for achieving >95% purity .

Q. How can researchers optimize purification and characterization of this compound?

Methodological approaches include:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve structurally similar byproducts .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.1 ppm for methyl groups, δ 7.3–8.1 ppm for aromatic protons) and HRMS (exact mass ± 2 ppm) .
  • Purity Assessment : Combustion analysis (C, H, N within ±0.4% of theoretical values) .

Q. What functional groups in this compound are critical for its bioactivity?

Key groups include:

  • Benzyl Moiety : Enhances lipophilicity and membrane permeability; substitutions (e.g., electron-withdrawing groups) modulate target affinity .
  • Acetamide Group : Facilitates hydrogen bonding with biological targets (e.g., kinases or enzymes) .
  • Pyrimidine Core : Serves as a scaffold for π-π stacking interactions in enzyme active sites .

Advanced Research Questions

Q. How can the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound be optimized?

Strategies include:

  • Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or salt formation (e.g., hydrochloride salts) .
  • Bioavailability Studies : In vitro permeability assays (Caco-2 cells) and in vivo PK profiling (rodent models) to assess absorption and metabolism .
  • Prodrug Design : Introduce hydrolyzable esters at the acetamide group to improve oral absorption .

Q. How should researchers resolve contradictions in bioactivity data across analogs?

Case example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Substituent Effects : Compare analogs with varying benzyl substituents (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl) using dose-response assays .
  • Assay Conditions : Standardize ATP concentrations and incubation times to minimize variability .
  • Statistical Validation : Apply ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to confirm significance .

Q. What methodologies are recommended for identifying biological targets of this compound?

Approaches include:

  • Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to screen inhibition at 1–10 µM concentrations .
  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Computational Docking : Molecular docking (AutoDock Vina) against predicted targets like EGFR or BRAF kinases, validated by mutagenesis studies .

Q. What reaction mechanisms govern the stability of this compound under physiological conditions?

Degradation pathways include:

  • Hydrolysis : The acetamide group may hydrolyze in acidic environments (pH < 4), forming carboxylic acid derivatives. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Oxidation : Benzyl groups are susceptible to CYP450-mediated oxidation; use LC-MS to detect metabolites like benzyl alcohols .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR strategies involve:

  • Core Modifications : Replace the pyrrolo[2,3-d]pyrimidine core with pyrazolo[3,4-d]pyrimidine to assess changes in target selectivity .
  • Substituent Scanning : Synthesize derivatives with para/meta substituents on the benzyl group and measure IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .

Q. What experimental designs are critical for studying metabolic stability?

Key steps include:

  • Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and NADPH, followed by LC-MS analysis of parent compound depletion .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace metabolic pathways .

Q. How can computational modeling predict off-target interactions?

Methods include:

  • Pharmacophore Screening : Align the compound’s pharmacophore with databases like ChEMBL to predict off-targets (e.g., serotonin receptors) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to unintended targets (e.g., 5-HT₂A receptor) over 100 ns trajectories to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.